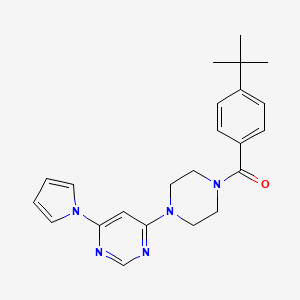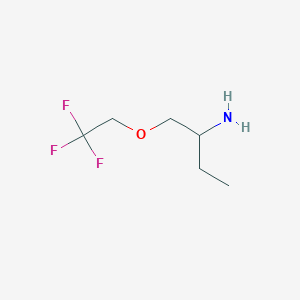
1-(2,2,2-Trifluoroethoxy)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethoxy)butan-2-amine” is a chemical compound with the CAS Number: 1247445-36-8 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethoxy)-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethoxy)butan-2-amine” is 1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Chemosensitive Chlorophyll Derivatives
Chemosensitive chlorophyll derivatives, such as methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, were synthesized from naturally occurring chlorophyll-a. These derivatives react with amines, including 1-(2,2,2-Trifluoroethoxy)butan-2-amine, to produce hemiaminal-type adducts with blue-shifted absorption bands. This reaction enables the selective detection of primary amines possessing a primary alkyl group, offering a method for analyzing polyamines and ethylenediamine quantitatively through fluorescence emission spectroscopy. Such applications are crucial in developing optical detection systems for various amines in solution, showcasing the compound's utility in chemical sensing technologies (Tamiaki et al., 2013).
Efficient Polymerization Processes
The compound has been utilized in Single Electron Transfer-Living Radical Polymerization (SET-LRP) processes. Tris(2-aminoethyl)amine, related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, served as a ligand in the non-activated Cu(0) wire catalyzed SET-LRP of methyl and n-butyl acrylates. This process, conducted in biphasic-binary mixtures, highlights the compound's role in creating more economical and efficient methodologies for metal-catalyzed living radical polymerization, potentially impacting continuous process technologies for industrial applications (Moreno et al., 2017).
Amines Synthesis and Protection
2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, a compound structurally related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been used as a versatile sulfonating agent for amines. This methodology enables the easy and efficient sulfonation of primary and secondary amines, leading to the synthesis of activated amines and amides under new Mitsunobu conditions. The Dios group, introduced by this reaction, is stable under various conditions and is removable by heating in aqueous trifluoroacetic acid, showcasing the chemical's utility in amine synthesis and protection strategies (Sakamoto et al., 2006).
Chemodosimetric Sensing
Naphthalimide trifluoroacetyl acetonate, a derivative involving functional groups similar to those in 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been synthesized for selective reaction with hydrazine, leading to significant fluorescence and color changes. This compound acts as a sensitive and selective sensor for hydrazine in various environments, including vapor phase and cellular assays, demonstrating the potential for developing sensitive detection methods for specific analytes (Lee et al., 2013).
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKXRMUFJDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethoxy)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

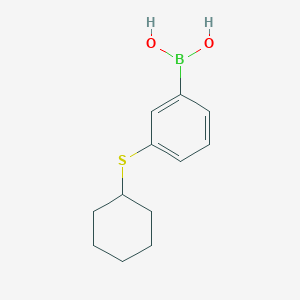

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)
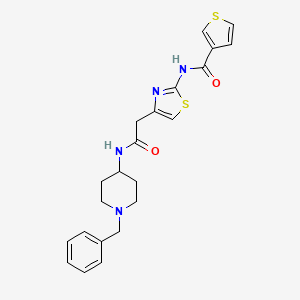

![6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2919482.png)
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2919483.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)
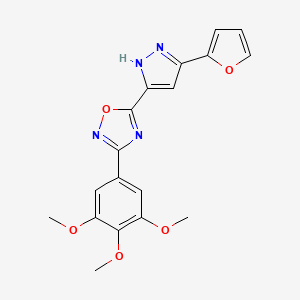
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)

![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
